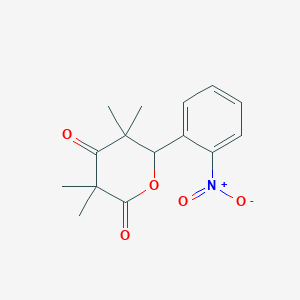![molecular formula C16H20N2S B4924669 1-[(3-methyl-2-thienyl)methyl]-4-phenylpiperazine](/img/structure/B4924669.png)
1-[(3-methyl-2-thienyl)methyl]-4-phenylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3-methyl-2-thienyl)methyl]-4-phenylpiperazine, also known as MeOPP, is a piperazine derivative that has gained significant attention in scientific research. MeOPP is a potent and selective agonist of the serotonin 5-HT1A receptor, which is involved in various physiological and pathological processes. In
Wirkmechanismus
1-[(3-methyl-2-thienyl)methyl]-4-phenylpiperazine binds selectively to the 5-HT1A receptor, which is a G protein-coupled receptor that regulates the activity of serotonin in the brain and peripheral nervous system. Activation of the 5-HT1A receptor by 1-[(3-methyl-2-thienyl)methyl]-4-phenylpiperazine leads to the inhibition of adenylate cyclase, resulting in a decrease in the intracellular level of cyclic AMP (cAMP). The reduction in cAMP level activates various downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K) pathways, which are involved in the modulation of neuronal activity and synaptic plasticity.
Biochemical and Physiological Effects:
1-[(3-methyl-2-thienyl)methyl]-4-phenylpiperazine has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channels, and the activation of neurotrophic factors. 1-[(3-methyl-2-thienyl)methyl]-4-phenylpiperazine has been shown to increase the release of serotonin, dopamine, and noradrenaline in the brain, which are neurotransmitters that are involved in mood regulation, reward processing, and stress response. 1-[(3-methyl-2-thienyl)methyl]-4-phenylpiperazine also regulates the activity of ion channels, including the potassium channel and the NMDA receptor, which are involved in the modulation of neuronal excitability and synaptic plasticity. 1-[(3-methyl-2-thienyl)methyl]-4-phenylpiperazine also activates neurotrophic factors, including brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(3-methyl-2-thienyl)methyl]-4-phenylpiperazine has several advantages for lab experiments, including its high potency, selectivity, and stability. 1-[(3-methyl-2-thienyl)methyl]-4-phenylpiperazine is a highly potent and selective agonist of the 5-HT1A receptor, which allows for precise modulation of the receptor activity. 1-[(3-methyl-2-thienyl)methyl]-4-phenylpiperazine is also stable under various experimental conditions, which allows for accurate and reproducible results. However, 1-[(3-methyl-2-thienyl)methyl]-4-phenylpiperazine has some limitations, including its potential toxicity and the lack of clinical data. 1-[(3-methyl-2-thienyl)methyl]-4-phenylpiperazine has been shown to induce toxicity in some animal models, which raises concerns about its safety for human use. Additionally, there is a lack of clinical data on the efficacy and safety of 1-[(3-methyl-2-thienyl)methyl]-4-phenylpiperazine in humans, which limits its potential therapeutic application.
Zukünftige Richtungen
1-[(3-methyl-2-thienyl)methyl]-4-phenylpiperazine has several potential future directions for scientific research, including its application in drug discovery and development, its use as a research tool for neuroscience and pharmacology, and its investigation in clinical trials. 1-[(3-methyl-2-thienyl)methyl]-4-phenylpiperazine has been shown to have promising therapeutic potential for various neuropsychiatric disorders, including anxiety, depression, and schizophrenia. 1-[(3-methyl-2-thienyl)methyl]-4-phenylpiperazine could be further developed as a drug candidate for these disorders, either as a standalone medication or as an adjunct to existing treatments. 1-[(3-methyl-2-thienyl)methyl]-4-phenylpiperazine could also be used as a research tool for neuroscience and pharmacology, allowing for the precise modulation of the 5-HT1A receptor activity and the investigation of its downstream signaling pathways. Finally, 1-[(3-methyl-2-thienyl)methyl]-4-phenylpiperazine could be investigated in clinical trials to assess its efficacy and safety in humans, paving the way for its potential clinical application.
Synthesemethoden
The synthesis of 1-[(3-methyl-2-thienyl)methyl]-4-phenylpiperazine involves the reaction of 3-methylthiophene-2-carboxylic acid with 1-benzylpiperazine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as N,N-dimethylaminopyridine (DMAP). The reaction produces 1-[(3-methyl-2-thienyl)methyl]-4-phenylpiperazine as the final product with a yield of around 70%.
Wissenschaftliche Forschungsanwendungen
1-[(3-methyl-2-thienyl)methyl]-4-phenylpiperazine has been extensively studied in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. 1-[(3-methyl-2-thienyl)methyl]-4-phenylpiperazine has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models, indicating its potential therapeutic application for anxiety disorders, depression, and schizophrenia.
Eigenschaften
IUPAC Name |
1-[(3-methylthiophen-2-yl)methyl]-4-phenylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2S/c1-14-7-12-19-16(14)13-17-8-10-18(11-9-17)15-5-3-2-4-6-15/h2-7,12H,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDCMGQHOYWJYJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CN2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Methyl-2-thienyl)methyl]-4-phenylpiperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-phenyl-4-[4-(4-thiomorpholinylcarbonyl)-1-piperidinyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B4924589.png)
![1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-N,N-diethyl-3-piperidinecarboxamide](/img/structure/B4924602.png)


![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-5-oxo-L-prolinamide](/img/structure/B4924620.png)
![1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-{2-imino-3-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}ethanone hydrochloride](/img/structure/B4924628.png)
![3-[2-(dimethylamino)ethyl]-1-ethyl-8-[4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4924630.png)
![N-methyl-3-(4-morpholinyl)-N-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-propanamine](/img/structure/B4924632.png)

![1-[4-(3-phenoxyphenoxy)butyl]piperidine oxalate](/img/structure/B4924655.png)
![N,N'-[2-chloro-5-(trifluoromethyl)-1,3-phenylene]bis[2-(4-morpholinyl)acetamide]](/img/structure/B4924656.png)
![2-[2-(2,6-dimethyl-4-morpholinyl)-1-methyl-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4924665.png)

